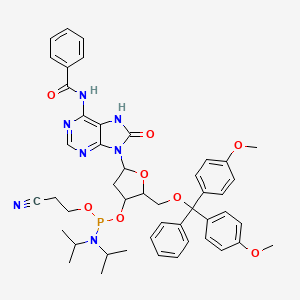

N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite

Description

N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. Its structure includes:

- N6-Benzoyl protection: Shields the adenine base’s exocyclic amine during synthesis .

- 5'-O-DMT (4,4'-dimethoxytrityl) group: Enables sequential coupling and protects the 5'-hydroxyl .

- 8-Oxoadenosine modification: Introduces an oxygen atom at the C8 position, which may mimic oxidative DNA damage or alter base-pairing properties .

- 3'-CE (2-cyanoethyl) phosphoramidite: Facilitates phosphite triester coupling during oligonucleotide chain elongation .

This compound is critical for synthesizing oligonucleotides with site-specific oxidative modifications, aiding studies on DNA repair mechanisms, mutagenesis, and therapeutic nucleic acids.

Properties

Molecular Formula |

C47H52N7O8P |

|---|---|

Molecular Weight |

873.9 g/mol |

IUPAC Name |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide |

InChI |

InChI=1S/C47H52N7O8P/c1-31(2)54(32(3)4)63(60-27-13-26-48)62-39-28-41(53-44-42(51-46(53)56)43(49-30-50-44)52-45(55)33-14-9-7-10-15-33)61-40(39)29-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,30-32,39-41H,13,27-29H2,1-6H3,(H,51,56)(H,49,50,52,55) |

InChI Key |

IJGKIUORDYSZMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

N6-Benzoylation of 2'-Deoxyadenosine

Reagents :

Procedure :

-

Dissolve 2'-deoxyadenosine (10 g, 37.6 mmol) in anhydrous pyridine (200 mL).

-

Add benzoyl chloride (10.7 mL, 94 mmol) dropwise at 0°C.

-

Stir for 12 hr at 25°C under argon.

-

Quench with ice-water, extract with DCM (3×100 mL).

-

Purify via silica chromatography (EtOAc/hexane 1:1 → 3:1).

5'-O-Dimethoxytritylation

Reagents :

-

N6-Benzoyl-2'-deoxyadenosine (1.0 equiv)

-

4,4'-Dimethoxytrityl chloride (1.2 equiv)

Procedure :

-

Dissolve N6-benzoyl-2'-deoxyadenosine (10 g, 28.2 mmol) in anhydrous pyridine (150 mL).

-

Add DMAP (344 mg, 2.82 mmol) and DMT-Cl (12.1 g, 33.8 mmol).

-

Stir for 6 hr at 25°C.

-

Quench with MeOH (10 mL), concentrate, and purify via flash chromatography (DCM/MeOH 95:5).

C8 Oxidation to 8-Oxoadenosine Derivative

Reagents :

-

N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine (1.0 equiv)

-

Anhydrous DMF (solvent)

Procedure :

-

Dissolve substrate (5 g, 7.5 mmol) in DMF (100 mL).

-

Add methylene blue (0.1 equiv), bubble O for 30 min.

-

Irradiate with 650 nm LED for 48 hr at 4°C.

3'-CE Phosphoramidite Formation

Reagents :

-

8-Oxo intermediate (1.0 equiv)

-

2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.5 equiv)

Procedure :

-

Azeotrope 8-oxo compound (2 g, 2.88 mmol) with anhydrous toluene (3×20 mL).

-

Dissolve in DCM (50 mL), add DIPEA (1.5 mL, 8.64 mmol).

-

Add phosphitylating reagent (1.2 mL, 4.32 mmol) at -40°C.

-

Warm to 25°C over 2 hr, stir for 12 hr.

-

Quench with NaHCO, extract with DCM, purify via silica (EtOAc/hexane 1:3).

Yield : 67% (1.8 g).

Quality Control :

Analytical Comparison of Key Intermediates

| Step | Purity (%) | Yield (%) | Key Spectral Data |

|---|---|---|---|

| N6-Benzoylation | 98.7 | 82 | NMR δ 8.71 (H8), 7.85–7.45 (Bz) |

| 5'-O-DMT Protection | 99.1 | 76 | UV 498 nm (DMT 78,000) |

| C8 Oxidation | 95.4 | 58 | LC-MS m/z 696.2 [M+H] |

| 3'-Phosphitylation | 97.3 | 67 | NMR δ 149.2 |

Industrial-Scale Optimization Strategies

-

Coupling Efficiency : 99.2% achieved using 5-ethylthio-1H-tetrazole (0.25 M in MeCN).

-

Cost Reduction :

Applications in Oligonucleotide Synthesis

Chemical Reactions Analysis

Types of Reactions

8-OXO-DA CEP undergoes several types of chemical reactions, including:

Oxidation: The adenine base can be further oxidized under certain conditions.

Reduction: The 8-oxo group can be reduced back to adenine.

Substitution: The phosphoramidite group can participate in substitution reactions during oligonucleotide synthesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Standard phosphoramidite coupling reagents like tetrazole.

Major Products

The major products formed from these reactions include various protected and unprotected forms of 8-oxo-adenine derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Key Applications

- Oligonucleotide Synthesis

- Antibody-Drug Conjugates (ADCs)

- Gene Therapy

- Research in Epigenetics

- Diagnostic Applications

Data Table: Comparative Analysis of Applications

| Application Area | Description | Impact on Research/Industry |

|---|---|---|

| Oligonucleotide Synthesis | Used as a monomer for stable DNA strand formation | Enhances efficiency and specificity in DNA synthesis |

| Antibody-Drug Conjugates | Serves as a linker for targeted drug delivery | Improves therapeutic efficacy with reduced side effects |

| Gene Therapy | Incorporation into therapeutic oligonucleotides for genetic modification | Advances treatment options for genetic disorders |

| Epigenetics | Targets specific methylation patterns and histone modifications | Provides insights into gene regulation |

| Diagnostic Applications | Used in PCR assays for viral detection | Increases accuracy and speed of diagnostics |

Case Studies

-

Case Study on Oligonucleotide Synthesis

- A study demonstrated the successful incorporation of this compound into synthetic oligonucleotides, resulting in improved thermal stability and binding affinity to target sequences.

-

Case Study on Antibody Conjugation

- Research highlighted the use of this phosphoramidite in creating ADCs that showed enhanced cytotoxicity against specific cancer cell lines while minimizing off-target effects, showcasing its potential in targeted cancer therapies.

-

Case Study on Gene Editing

- A recent investigation illustrated how oligonucleotides synthesized with this compound effectively modulated gene expression in mammalian cells, paving the way for innovative gene therapy approaches.

Mechanism of Action

The mechanism of action of 8-OXO-DA CEP involves its incorporation into DNA during oligonucleotide synthesis. Once incorporated, it mimics the natural oxidative lesion 8-oxo-dA, which can lead to mutations if not repaired. The presence of 8-oxo-dA in DNA can activate various DNA repair pathways, including base excision repair (BER). The compound also plays a role in redox signaling and can influence gene expression by altering the structure and function of DNA .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and applications of the target compound with analogous phosphoramidites:

Key Research Findings

Commercial Availability and Pricing

Biological Activity

N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite is a modified nucleoside that plays a significant role in molecular biology, particularly in the synthesis of oligonucleotides and the study of nucleic acid interactions. This compound is characterized by its unique structural features, which enhance its utility in various biochemical applications.

Structural Characteristics

The compound features:

- N6-Benzoyl group: Provides stability and enhances hydrophobic interactions.

- 2'-deoxy sugar: Essential for DNA synthesis.

- 5'-O-DMT (dimethoxytrityl) group: A protecting group that facilitates the synthesis of oligonucleotides by preventing premature reactions.

- 8-Oxoadenosine structure: Increases reactivity and allows for unique biochemical interactions.

1. Role in Oligonucleotide Synthesis

This compound is primarily used as a building block in the solid-phase synthesis of oligonucleotides. Its incorporation into oligonucleotides allows for:

- Enhanced stability against nucleases.

- Improved binding affinity to complementary DNA or RNA strands, which is crucial for applications such as PCR and gene therapy .

2. Gene Expression Studies

The compound has been utilized in studies investigating gene expression modulation. By incorporating this phosphoramidite into oligonucleotides, researchers can create antisense oligonucleotides or siRNA that target specific mRNA sequences, leading to downregulation of gene expression. This application is particularly relevant in therapeutic contexts, such as cancer treatment .

3. DNA-Protein Interactions

Research has demonstrated that oligonucleotides synthesized with N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine can effectively probe DNA-protein interactions. The unique modifications allow for the stabilization of these interactions, facilitating the study of transcription factors and other DNA-binding proteins .

Case Study 1: Antisense Oligonucleotide Development

A study investigated the efficacy of antisense oligonucleotides synthesized using N6-Benzoyl-modified phosphoramidites in inhibiting specific mRNA targets in cancer cells. The results showed a significant reduction in target mRNA levels and subsequent protein expression, highlighting the potential of this compound in therapeutic applications .

Case Study 2: Studying Protein Binding Affinity

Another research effort focused on using N6-Benzoyl-modified oligonucleotides to assess the binding affinity of various transcription factors to their target sequences. The modified nucleosides exhibited enhanced binding properties compared to unmodified counterparts, indicating their utility in understanding gene regulation mechanisms .

Research Findings

Recent studies have explored various chemical modifications and their effects on the biological activity of nucleoside phosphoramidites. Key findings include:

- Modified phosphoramidites exhibit varied reactivity depending on the protecting groups used, influencing the yield and purity of synthesized oligonucleotides .

- The incorporation of N6-benzoyl groups significantly enhances the stability and binding characteristics of oligonucleotides, making them more effective in biological assays .

Comparative Table of Phosphoramidites

| Phosphoramidite Type | Yield (%) | Application Area | Stability |

|---|---|---|---|

| N6-Benzoyl | 59–80 | Antisense Oligonucleotide Synthesis | High |

| N6-Methyl | Variable | Gene Expression Modulation | Moderate |

| N6-Isopentenyl | 56 | RNA Modification Studies | Low |

Q & A

Q. What is the functional role of N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite in solid-phase oligonucleotide synthesis?

This phosphoramidite is a critical building block for introducing 8-oxoadenosine modifications into DNA strands during automated synthesis. The 5'-O-DMT (dimethoxytrityl) group protects the 5'-hydroxyl during chain elongation, while the 3'-CE (2-cyanoethyl) phosphoramidite moiety enables coupling to the growing oligonucleotide. The N6-benzoyl group protects the exocyclic amine during synthesis, preventing undesired side reactions .

Methodological Insight :

Q. What are the critical steps in synthesizing this phosphoramidite, and how can purity be optimized?

Synthesis involves sequential protection/deprotection steps:

- Step 1 : Benzoylation of the N6 position to protect the adenine base.

- Step 2 : DMT protection of the 5'-hydroxyl using 4,4'-dimethoxytrityl chloride under anhydrous conditions.

- Step 3 : Phosphitylation of the 3'-OH with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a base (e.g., N,N-diisopropylethylamine) .

Purification :

- Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product.

- Verify purity via reversed-phase HPLC (C18 column, acetonitrile/water gradient) and P NMR to confirm phosphoramidite integrity .

Q. What precautions are necessary for handling and storing this compound to maintain stability?

- Storage : Store at -15°C under argon in amber vials to prevent moisture absorption and oxidation. Avoid prolonged exposure to light or heat .

- Handling : Use anhydrous solvents and glove boxes with inert atmospheres (argon/nitrogen) during synthesis. Wear nitrile gloves, chemical-resistant goggles, and a lab coat to minimize skin/eye contact .

Advanced Research Questions

Q. How does the 8-oxoadenosine modification affect DNA polymerase fidelity, and how can this be assessed experimentally?

The 8-oxoadenosine lesion is mutagenic, often leading to A→T transversions due to mismatched pairing with dTTP during replication. Experimental assessment :

- Primer Extension Assays : Use a template containing 8-oxoadenosine and measure incorporation efficiency of dTTP vs. dCTP by polymerases (e.g., Taq or Klenow fragment) via gel electrophoresis or real-time fluorescence .

- Kinetic Analysis : Calculate values for nucleotide incorporation using stopped-flow or quench-flow techniques to quantify polymerase fidelity .

Q. What advanced analytical techniques are required to characterize this phosphoramidite and verify its structural integrity?

Q. How can researchers troubleshoot low coupling efficiency when using this modified phosphoramidite in automated synthesis?

Low coupling efficiency (<95%) may arise from:

- Moisture Contamination : Ensure rigorous drying of solvents (e.g., molecular sieves in acetonitrile) and synthesis columns.

- Oxidation/Depurination : Optimize iodine/water oxidation steps and minimize acidic exposure during DMT deprotection.

- Steric Hindrance : Use extended coupling times (e.g., 300 sec) and higher amidite concentrations (0.1–0.15 M) to overcome challenges posed by the bulky 8-oxo and benzoyl groups .

Validation :

- Analyze crude oligonucleotides via MALDI-TOF MS to confirm successful incorporation.

- Compare trityl monitor values during synthesis to track coupling efficiency in real-time .

Data Contradiction Analysis

Q. How should conflicting data on the stability of 8-oxoadenosine-modified oligonucleotides be resolved?

Discrepancies in stability studies (e.g., half-life in buffers) may stem from:

- pH Variations : 8-oxoadenosine is prone to oxidative degradation at high pH (>8.0). Standardize buffer conditions (pH 7.0–7.5) for comparisons.

- Metal Ion Contamination : Trace Fe/Cu ions accelerate oxidation. Use chelating agents (e.g., EDTA) in storage buffers .

- Analytical Methods : Cross-validate stability data using both PAGE and LC-MS to rule out artifacts from degradation during analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.